![molecular formula C12H9F3OS B3139065 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- CAS No. 476155-31-4](/img/structure/B3139065.png)

2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-

Overview

Description

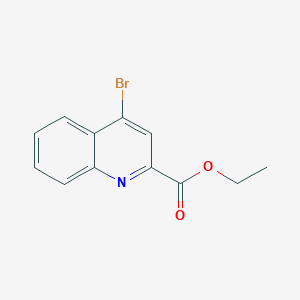

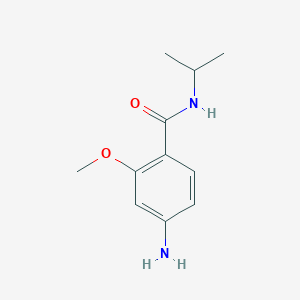

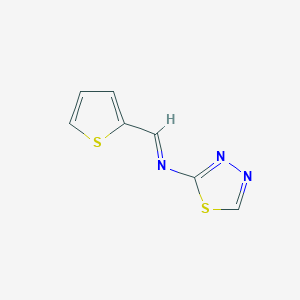

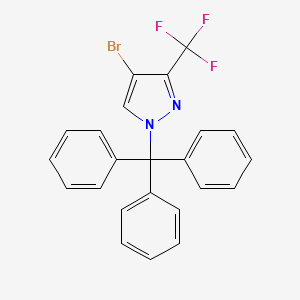

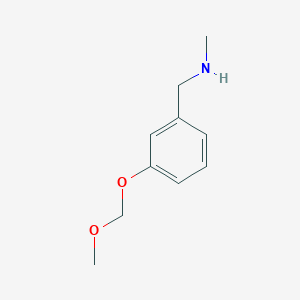

2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- is a compound of interest to the scientific community, due to its potential applications in various research areas. This compound is a member of the thiophenemethanol family, and is composed of two aromatic rings connected by a methylene bridge, with a trifluoromethyl group attached to one of the rings. This compound has been subject to various studies, and has been found to have multiple biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- is not yet fully understood. However, it is believed that the compound acts as an agonist of the nuclear receptor PPARγ, which is involved in the regulation of glucose and lipid metabolism. Additionally, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that the compound may have an effect on the nervous system.

Biochemical and Physiological Effects

2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- has been found to have multiple biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, it has been found to have neuroprotective effects, and to be effective in the treatment of various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Moreover, this compound has been found to possess anti-diabetic and anti-obesity activities.

Advantages and Limitations for Lab Experiments

The use of 2-thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- in laboratory experiments has both advantages and limitations. One of the main advantages of this compound is its low cost and easy availability. Additionally, the compound is stable and has a long shelf life. However, the compound has a low solubility in water, which can limit its use in some experiments.

Future Directions

The potential applications of 2-thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- are vast, and there are many future directions for research. One potential direction is the development of new drugs that use this compound as an active ingredient. Additionally, further research could be conducted to explore the compound’s potential for use in the treatment of neurological disorders. Additionally, further research could be conducted to explore the compound’s potential for use in the treatment of cancer and inflammation. Finally, further research could be conducted to explore the compound’s potential for use in the treatment of obesity and diabetes.

Scientific Research Applications

2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- is a compound of interest to the scientific community, due to its potential applications in various research areas. It has been used in the synthesis of various compounds, such as 1,3-diphenyl-2-thiophenemethanol and 3-trifluoromethyl-1,2-diphenylethanol. It has also been used in the synthesis of novel compounds, such as 1,3-diphenyl-2-thiophenemethanol and 3-trifluoromethyl-1,2-diphenylethanol. Additionally, this compound has been used in the synthesis of various drugs, such as thiophene-based drugs and trifluoromethyl-substituted drugs.

properties

IUPAC Name |

[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-6,16H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLDXSWFUQVXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232054 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-2-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- | |

CAS RN |

476155-31-4 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476155-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-2-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

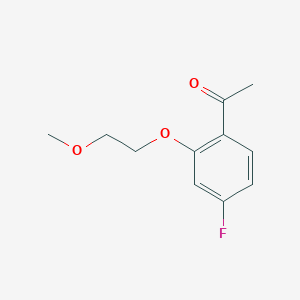

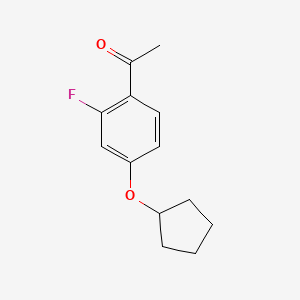

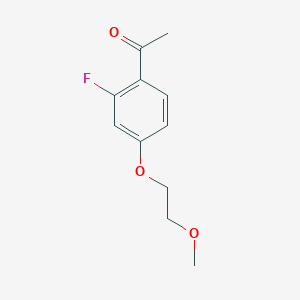

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E,2R,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B3139017.png)

![4-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B3139071.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3139079.png)